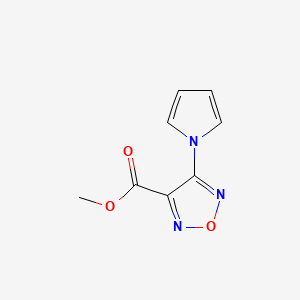
Methyl 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-carboxylate: is a chemical compound characterized by its unique molecular structure, which includes a pyrrole ring and an oxadiazole moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-carboxylate typically involves multiple steps, starting with the formation of the pyrrole ring followed by the introduction of the oxadiazole group. Common synthetic routes include:
Condensation Reactions: These reactions involve the condensation of appropriate precursors, such as pyrrole derivatives and carboxylic acid derivatives, under specific conditions.
Cyclization Reactions: Cyclization reactions are employed to form the oxadiazole ring, often using reagents like hydrazine or thionyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: Methyl 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reduction reactions can be employed to reduce specific functional groups, altering the compound's properties.
Substitution Reactions: Substitution reactions involve replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like ammonia (NH3) and electrophiles such as alkyl halides are commonly employed.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and physical properties.
科学研究应用
Chemistry and Biology: In chemistry, this compound is used as a building block for synthesizing more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Methyl 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-carboxylate has shown promise in medicinal research, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications, from polymer synthesis to the creation of specialty chemicals.
作用机制
The mechanism by which Methyl 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Methyl 4-(1H-pyrrol-1-yl)benzoate: This compound shares a similar pyrrole ring but lacks the oxadiazole group.
Methyl 4-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate: Another related compound with a different substitution pattern on the pyrrole ring.
Uniqueness: Methyl 4-(1H-pyrrol-1-yl)-1,2,5-oxadiazole-3-carboxylate stands out due to its unique combination of the pyrrole and oxadiazole moieties, which confer distinct chemical and biological properties compared to its similar counterparts.
属性
IUPAC Name |
methyl 4-pyrrol-1-yl-1,2,5-oxadiazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-13-8(12)6-7(10-14-9-6)11-4-2-3-5-11/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVCBKRUJXJUYNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NON=C1N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














